molecular formula C16H12N2O2S B3859071 phenyl(1-phthalazinylthio)acetic acid

phenyl(1-phthalazinylthio)acetic acid

Cat. No.: B3859071
M. Wt: 296.3 g/mol
InChI Key: NBDVCFGPFZHFGK-UHFFFAOYSA-N
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Description

Phenylacetic acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It’s a white solid with a strong honey-like odor . Phthalazine is a heterocyclic compound containing two nitrogen atoms. It’s less common than other diazines like pyridazine, pyrimidine, and pyrazine .


Chemical Reactions Analysis

Phenylacetic acid undergoes ketonic decarboxylation to form ketones . It can also be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid to form phenylacetone . The reactivity of the phthalazine part of the molecule would depend on its specific substitutions.


Physical And Chemical Properties Analysis

Phenylacetic acid is a white solid with a honey-like odor . Its chemical formula is C8H8O2, and it has a molar mass of 136.15 g/mol . The physical and chemical properties of “phenyl(1-phthalazinylthio)acetic acid” would depend on the specific structure and substitutions of the molecule.

Mechanism of Action

The mechanism of action would depend on the specific application of “phenyl(1-phthalazinylthio)acetic acid”. For instance, phenylacetic acid is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .

Safety and Hazards

The safety and hazards of “phenyl(1-phthalazinylthio)acetic acid” would depend on its specific structure and properties. Phenylacetic acid can cause serious eye irritation and is harmful to aquatic life .

Properties

IUPAC Name

2-phenyl-2-phthalazin-1-ylsulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c19-16(20)14(11-6-2-1-3-7-11)21-15-13-9-5-4-8-12(13)10-17-18-15/h1-10,14H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDVCFGPFZHFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=NN=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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